
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the third position, an isopropyl group at the first position, and an aldehyde group at the fifth position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
-
Cyclization Reactions: : One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
-
Direct Formylation: : Another method involves the direct formylation of 3-methyl-1-(propan-2-yl)-1H-pyrazole using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation step.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)
Major Products Formed
Oxidation: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Reduction: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
Applications De Recherche Scientifique
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the third position, which may affect its steric and electronic properties.
Uniqueness
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer specific reactivity and biological activity
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4-6H,1-3H3 |
Clé InChI |
WESOFYYHUJEHHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


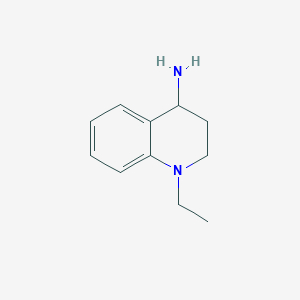
![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)
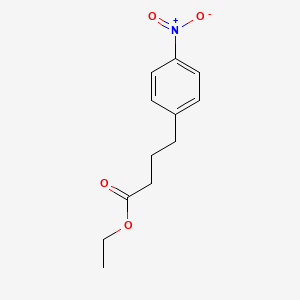
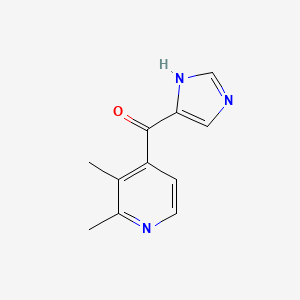

![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
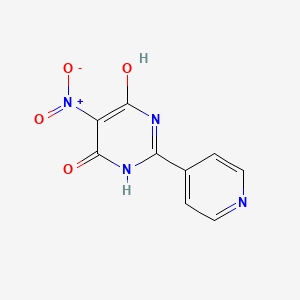
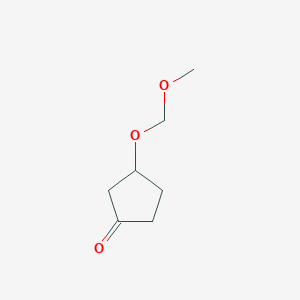
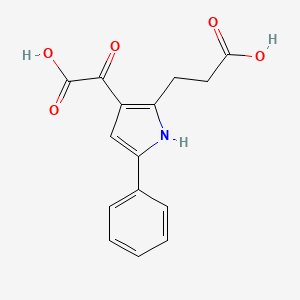
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
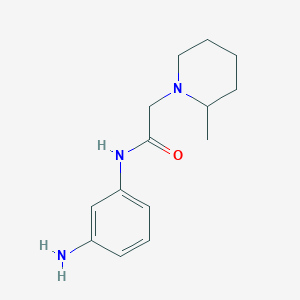
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
